N-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-5-20(26)23-17-8-9-19(14(2)13-17)30(27,28)22-10-11-25-16(4)21(15(3)24-25)18-7-6-12-29-18/h6-9,12-13,22H,5,10-11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPLWNJJMUSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on available research findings.
Synthesis of the Compound
The synthesis of this compound) typically involves several steps:
- Formation of the Pyrazole Ring : Starting from appropriate diketones and hydrazine derivatives.
- Introduction of Furan and Sulfonamide Groups : Utilizing Friedel-Crafts acylation or similar reactions to attach the furan and sulfamoyl moieties.
- Amidation : The final step involves coupling with propionic acid derivatives to form the amide bond.
Antibacterial Activity
Research indicates that compounds containing furan and pyrazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives with electron-withdrawing groups (e.g., -NO₂) demonstrate enhanced activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.0125 | E. coli, S. aureus |
| Compound B | 0.0311 | P. aeruginosa |
| This compound | TBD | TBD |
The proposed mechanism for the antibacterial activity of this compound may involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : The presence of furan and pyrazole moieties can affect membrane permeability, leading to cell lysis.
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell cycle regulation.
Case Studies
- In vitro Studies : A study demonstrated that a related pyrazole compound inhibited the growth of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- In vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes compared to control groups, suggesting potential for further development in cancer therapy .
Comparison with Similar Compounds
Target Compound
- Core structure : 3,5-Dimethylpyrazole linked to furan-2-yl.
- Key groups : Ethylsulfamoyl bridge, 3-methylphenyl, propionamide.
- Potential electronic effects: The electron-rich furan may enhance π-π stacking, while the sulfonamide and amide groups provide hydrogen-bonding sites.
Comparative Compounds
- Core : 3,4,5-Trimethylpyrazole attached to pyridine.
- Key groups : Phenylcarbamoyl, pyridinesulfonamide.
- Structural distinction : Pyridine ring instead of furan; trimethylpyrazole increases steric bulk compared to the target’s dimethylpyrazole .
- Core : 4-Butyl-3,5-dimethylpyrazole linked to pyridine.
- Key groups : 4-Chlorophenylcarbamoyl, pyridinesulfonamide.
- Structural distinction : A butyl substituent on pyrazole introduces hydrophobicity, differing from the target’s furan-based polarity .
Chromenone-Pyrazolopyrimidine (): Core: Pyrazolo[3,4-d]pyrimidine fused with 4-oxo-4H-chromen-2-yl. Key groups: Fluorophenyl, isopropylbenzamide. Structural distinction: Fluorinated aromatic systems and a chromenone scaffold confer distinct electronic and steric profiles compared to the target’s furan-pyrazole system .
Key Observations :
- Isocyanate-based syntheses () achieve higher yields (76–87%) compared to cross-coupling methods (, %) .
- The target’s synthesis (if analogous to ) may benefit from similar efficiency.
Physicochemical Properties
Melting Points and Solubility
Key Observations :
- Pyridine-containing compounds () exhibit moderate melting points, while fluorinated systems () show higher thermal stability .
- The target’s furan group may lower melting points compared to pyridine analogs due to reduced crystallinity.
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
| Compound | C (%) Calculated/Found | H (%) Calculated/Found | N (%) Calculated/Found | Reference |
|---|---|---|---|---|
| Compound 24 | 55.78/56.09 | 4.89/4.97 | 18.18/18.17 | |
| Isoindoline Derivative () | 58.59/58.41 | 4.81/4.70 | 14.32/14.19 |
Key Observations :
- Minor deviations in elemental analysis (e.g., Compound 24’s C%: +0.31) suggest trace impurities .
Q & A
Q. What steps are critical for validating synthetic yields when scaling up from milligram to gram quantities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
